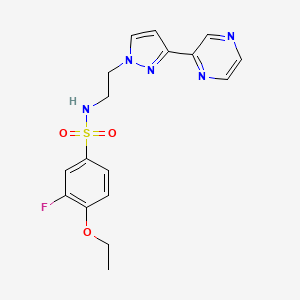
4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18FN5O3S and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
A series of compounds related to 4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have been synthesized to explore their potential in various biomedical applications. These studies primarily focus on the synthesis of novel derivatives and their evaluation for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Cytotoxicity and Enzyme Inhibition : A study by Gul et al. (2016) on the synthesis of 4-substituted phenyl-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl benzenesulfonamides revealed significant cytotoxic activities and strong inhibition of human carbonic anhydrase (hCA) isoforms I and II, which are crucial for further anti-tumor activity studies (Gul et al., 2016).
Antidiabetic Agents : Another research led by Faidallah et al. (2016) synthesized fluorinated pyrazoles and benzenesulfonylurea derivatives showing significant antidiabetic activity. This research paves the way for the development of new hypoglycemic agents (Faidallah et al., 2016).
Anti-inflammatory Applications : Pal et al. (2003) evaluated 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety for COX-2 inhibitory activities. One derivative showed promising pharmacokinetic properties and anti-inflammatory activity in vivo, suggesting a potential for the development of new COX-2 specific inhibitors (Pal et al., 2003).
Fluorometric Sensing : Bozkurt and Gul (2018) used a pyrazoline derivative for selective fluorometric detection of Hg2+, demonstrating the compound's potential as a non-toxic metal ion sensor (Bozkurt & Gul, 2018).
Antimicrobial and Antifungal Activity : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showing notable antibacterial and antifungal activity. This highlights their potential as new antimicrobial agents (Hassan, 2013).
Anticancer and Anti-HCV Agents : Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were tested for gastric toxicity, indicating their potential as therapeutic agents with reduced side effects (Küçükgüzel et al., 2013).
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-2-26-17-4-3-13(11-14(17)18)27(24,25)21-8-10-23-9-5-15(22-23)16-12-19-6-7-20-16/h3-7,9,11-12,21H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCMWWQGUAZHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)
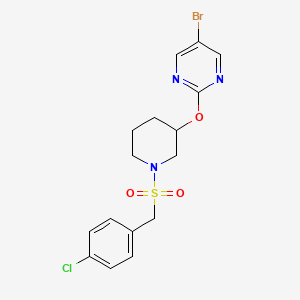
![Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2756772.png)
![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756773.png)
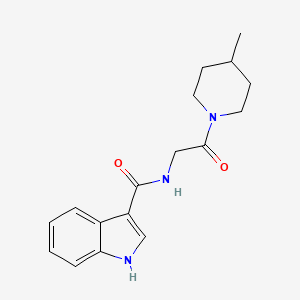

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2756777.png)
![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756779.png)

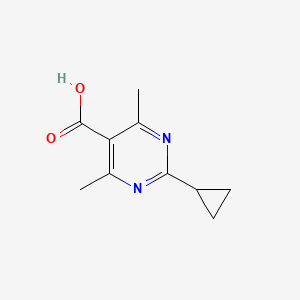
![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)
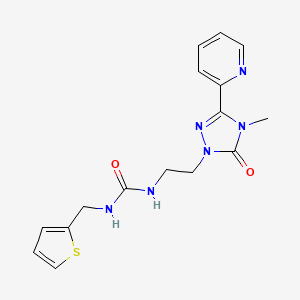
![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)
![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2756791.png)